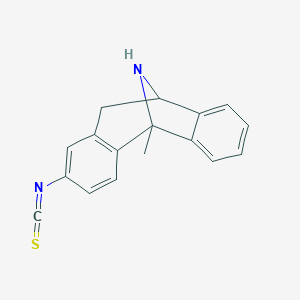
2-Ncs-dizocilpine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ncs-dizocilpine is a chemical compound that is commonly used in scientific research to study the mechanisms of action of certain drugs and their effects on the body. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
作用機序
2-Ncs-dizocilpine acts as a potent antagonist of the 2-Ncs-dizocilpine receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the 2-Ncs-dizocilpine receptor, 2-Ncs-dizocilpine can prevent the influx of calcium ions into the cell, which is necessary for the activation of certain signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ncs-dizocilpine are complex and depend on the specific experimental conditions. In general, however, blocking the 2-Ncs-dizocilpine receptor with 2-Ncs-dizocilpine can lead to impaired learning and memory, as well as alterations in synaptic plasticity and neuronal excitability.
実験室実験の利点と制限
One advantage of using 2-Ncs-dizocilpine in lab experiments is its potency and specificity for the 2-Ncs-dizocilpine receptor, which allows for precise manipulation of this receptor and its downstream signaling pathways. However, one limitation of using 2-Ncs-dizocilpine is its potential toxicity and side effects, which can vary depending on the experimental conditions and dosage.
将来の方向性
There are many future directions for research on 2-Ncs-dizocilpine and its effects on the body. One area of interest is the role of the 2-Ncs-dizocilpine receptor in the development of neurological disorders such as Alzheimer's disease and schizophrenia, and how 2-Ncs-dizocilpine can be used to better understand these conditions. Another area of interest is the development of new drugs that can target the 2-Ncs-dizocilpine receptor more selectively and with fewer side effects than 2-Ncs-dizocilpine. Finally, future research may focus on the potential therapeutic applications of 2-Ncs-dizocilpine and related compounds in the treatment of neurological disorders and other conditions.
合成法
The synthesis of 2-Ncs-dizocilpine involves several steps, including the reaction of 3,5-dimethylphenylacetonitrile with ethyl chloroformate to form ethyl 3,5-dimethylphenylacetate, which is then reacted with hydrazine hydrate to form 3,5-dimethylphenylhydrazine. The hydrazine derivative is then reacted with 2-chloro-5-nitrobenzoic acid to form 2-Ncs-dizocilpine.
科学的研究の応用
2-Ncs-dizocilpine is widely used in scientific research to study the mechanisms of action of certain drugs and their effects on the body. It is commonly used to block the 2-Ncs-dizocilpine receptor and investigate its role in learning and memory, as well as in the development of certain neurological disorders such as Alzheimer's disease and schizophrenia.
特性
CAS番号 |
149715-73-1 |
|---|---|
製品名 |
2-Ncs-dizocilpine |
分子式 |
C17H14N2S |
分子量 |
278.4 g/mol |
IUPAC名 |
5-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C17H14N2S/c1-17-14-7-6-12(18-10-20)8-11(14)9-16(19-17)13-4-2-3-5-15(13)17/h2-8,16,19H,9H2,1H3 |
InChIキー |
SAPCJZOHSAJPDX-UHFFFAOYSA-N |
SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |
正規SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |
同義語 |
2-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 2-NCS-dizocilpine MK-801 2-isothiocyanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
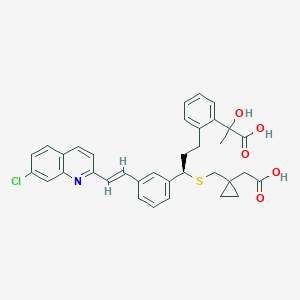
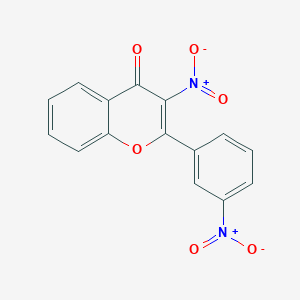
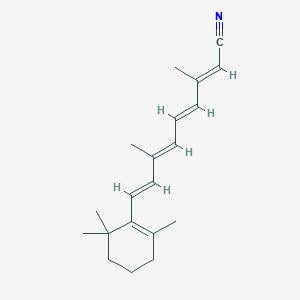
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
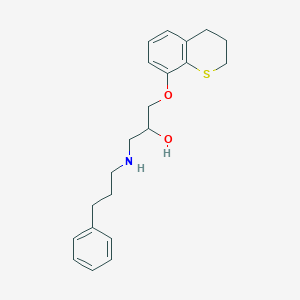
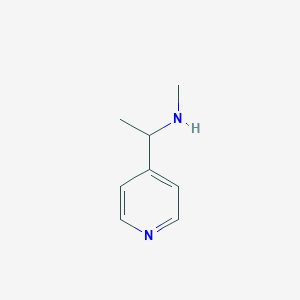
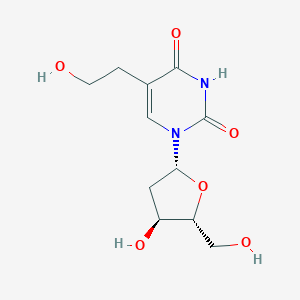

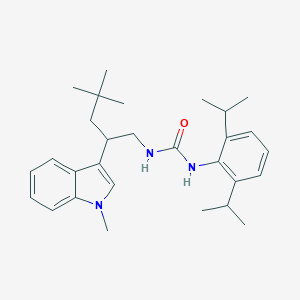

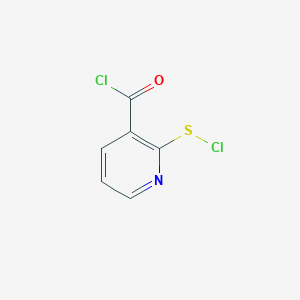
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)